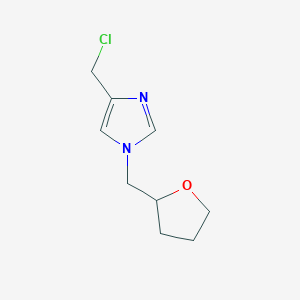
4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole
描述
4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole is a synthetic derivative of imidazole that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula and Structure
- Chemical Formula : C9H12ClN2O
- Molecular Weight : 196.66 g/mol
- CAS Number : 1368609-93-1
The compound features a chloromethyl group attached to an imidazole ring, along with a tetrahydrofuran moiety, which may influence its biological interactions.
Pharmacological Properties
Research indicates that This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This activity is hypothesized to be due to the imidazole ring's ability to interact with microbial enzymes.
- Anticancer Potential : Some derivatives of imidazole have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism for this compound remains under investigation but may involve modulation of signaling pathways related to cell proliferation.
- Enzyme Inhibition : The chloromethyl group is known to participate in nucleophilic substitution reactions, which could lead to enzyme inhibition, particularly in pathways involving serine proteases or kinases.
The exact mechanism of action for This compound is still being elucidated. However, it is believed that its efficacy may stem from:
- Binding Affinity : The compound's structure allows it to bind effectively to target proteins, potentially altering their activity.
- Reactive Intermediate Formation : The chloromethyl group can form reactive intermediates that may covalently modify target proteins, leading to changes in function.
Case Study 1: Antimicrobial Activity
In a study published in the Chemistry and Pharmaceutical Bulletin, researchers evaluated the antimicrobial effects of various imidazole derivatives, including our target compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of imidazole derivatives found that compounds similar to This compound exhibited selective cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating effective growth inhibition at low micromolar concentrations .
Comparative Analysis of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Potential |
| 4-Methylimidazole | Low | Moderate | Moderate |
| 1H-Imidazole | Low | Low | Low |
科学研究应用
Antimicrobial Properties
Imidazole compounds are known for their antimicrobial activities. A case study involving imidazole derivatives reported effective inhibition of bacterial growth, suggesting that 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole may possess similar properties. This could be particularly beneficial in developing new antibiotics or antifungal agents.
Polymer Chemistry
The chloromethyl group in this compound can serve as a reactive site for polymerization processes. Research has explored the use of chloromethylated imidazoles in synthesizing functionalized polymers with enhanced properties such as thermal stability and mechanical strength. These polymers can be utilized in coatings, adhesives, and other materials requiring high performance.
Drug Delivery Systems
The tetrahydrofuran moiety contributes to the solubility and bioavailability of the compound, making it a suitable candidate for drug delivery applications. Studies have investigated the use of similar compounds in formulating nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
属性
IUPAC Name |
4-(chloromethyl)-1-(oxolan-2-ylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c10-4-8-5-12(7-11-8)6-9-2-1-3-13-9/h5,7,9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCSDOOPOWYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















